2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring and a pyrimidine ring
Preparation Methods
The synthesis of 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine ring.
Coupling with pyrimidine: The final step involves coupling the brominated piperazine with a pyrimidine derivative under basic conditions to form the desired compound.
Chemical Reactions Analysis
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a potential drug candidate for treating various diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine include:
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound is used as an acetylcholinesterase inhibitor and has applications in treating Alzheimer’s disease.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: This compound is used in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H27BrN6O |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2-bromophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27BrN6O/c1-16-15-19(26-9-7-25(2)8-10-26)24-21(23-16)28-13-11-27(12-14-28)20(29)17-5-3-4-6-18(17)22/h3-6,15H,7-14H2,1-2H3 |
InChI Key |
LOYJMVZNWLBHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)N4CCN(CC4)C |
Origin of Product |
United States |
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